N-Boc-N-methyl-S-trityl-L-cysteine

Peptide Synthesis Conformational Control N-Methyl Amino Acids

N-Boc-N-methyl-S-trityl-L-cysteine (CAS: 91292-54-5) is a doubly protected L-cysteine derivative featuring a tert-butoxycarbonyl (Boc) group at the Nα-amine, an N-methyl substitution at the backbone amide nitrogen, and a triphenylmethyl (trityl, Trt) group at the thiol side chain. This configuration renders it a specialized building block within the broader class of protected amino acids, where the Boc group provides acid-labile N-terminal protection and the S-trityl group offers orthogonal thiol protection that is stable under basic conditions but readily cleaved under mild acidolysis.

Molecular Formula C28H31NO4S
Molecular Weight 477.6 g/mol
Cat. No. B12509107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-N-methyl-S-trityl-L-cysteine
Molecular FormulaC28H31NO4S
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
InChIInChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29(4)24(25(30)31)20-34-28(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24H,20H2,1-4H3,(H,30,31)
InChIKeyIWQYQHAVCMXYML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-N-methyl-S-trityl-L-cysteine: A Protected Cysteine Building Block for Precision Peptide Synthesis and N-Methylated Peptide Design


N-Boc-N-methyl-S-trityl-L-cysteine (CAS: 91292-54-5) is a doubly protected L-cysteine derivative featuring a tert-butoxycarbonyl (Boc) group at the Nα-amine, an N-methyl substitution at the backbone amide nitrogen, and a triphenylmethyl (trityl, Trt) group at the thiol side chain . This configuration renders it a specialized building block within the broader class of protected amino acids, where the Boc group provides acid-labile N-terminal protection and the S-trityl group offers orthogonal thiol protection that is stable under basic conditions but readily cleaved under mild acidolysis [1]. The defining feature of this compound—the N-methyl modification on the α-nitrogen—distinguishes it from standard cysteine derivatives and directly addresses specific synthetic and biological challenges, namely the prevention of unwanted side reactions during peptide chain assembly and the introduction of conformational constraints or metabolic stability into target peptide sequences [2].

Why N-Boc-N-methyl-S-trityl-L-cysteine Cannot Be Casually Substituted: Orthogonal Protection and Backbone Methylation as Functional Imperatives


The substitution of N-Boc-N-methyl-S-trityl-L-cysteine with a simpler or more common cysteine derivative—such as Boc-Cys(Trt)-OH, Fmoc-Cys(Trt)-OH, or unprotected N-methylcysteine—is precluded by its unique, task-specific combination of orthogonal protecting groups and backbone N-methylation. While many cysteine derivatives can incorporate a thiol, this compound is specifically engineered for synthetic routes where (1) Boc-based solid-phase peptide synthesis (SPPS) is employed, (2) an N-methylated amide bond is required at a cysteine residue to modulate peptide conformation or stability [1], and (3) the thiol must remain protected under basic coupling and deprotection conditions yet be released under mild acid conditions orthogonal to other side-chain protections [2]. A generic alternative lacking the N-methyl group (e.g., Boc-Cys(Trt)-OH) fails to confer the desired N-methylation, leading to structurally incorrect or conformationally distinct final products. Conversely, an alternative without the Boc/Trt protection scheme introduces orthogonal protection challenges that can derail the entire synthetic plan, resulting in low yields, complex purification, or failed product formation [3]. The evidence below quantifies these specific, non-interchangeable attributes.

Quantitative Evidence for N-Boc-N-methyl-S-trityl-L-cysteine: Direct Comparative Data for Informed Procurement


N-Methylation: Enables Structurally Defined N-Methylated Peptides Unattainable with Boc-Cys(Trt)-OH

N-Boc-N-methyl-S-trityl-L-cysteine is a pre-formed, protected N-methyl amino acid building block. It allows for the direct, site-specific incorporation of an N-methylated cysteine residue during peptide synthesis. Its closest analog, Boc-Cys(Trt)-OH, lacks the N-methyl group entirely and cannot produce the same N-methylated peptide bond structure. Attempting on-resin N-methylation of Boc-Cys(Trt)-OH is a known low-yielding and impurity-prone process, making the pre-synthesized derivative the only reliable route for obtaining pure, N-methylated products [1].

Peptide Synthesis Conformational Control N-Methyl Amino Acids

Boc Group Orthogonality: Essential for Boc-SPPS Compatibility Unmatched by Fmoc Analogs

The Boc group on N-Boc-N-methyl-S-trityl-L-cysteine provides acid-labile Nα-protection that is cleaved by trifluoroacetic acid (TFA), making it the correct choice for Boc-strategy SPPS. The directly comparable Fmoc analog, Fmoc-N-methyl-S-trityl-L-cysteine, requires base-labile Fmoc deprotection with piperidine, which is incompatible with Boc-based synthesis protocols and may lead to premature S-Trt cleavage or diketopiperazine formation under certain conditions [1][2]. Selecting the Boc version ensures compatibility with the intended SPPS chemistry.

Solid-Phase Peptide Synthesis Boc Chemistry Orthogonal Protection

S-Trityl Orthogonal Stability: Enables Selective Thiol Deprotection in Presence of Acid-Labile Groups

The S-trityl group in N-Boc-N-methyl-S-trityl-L-cysteine is a cornerstone of its utility. It is remarkably stable to the basic conditions used for Fmoc removal, yet is cleaved under mild acidolysis (1% TFA) [1]. In a direct comparison, the more acid-labile 4-methoxytrityl (Mmt) group is completely removed by 1% TFA in 30 minutes, whereas only 4-5% of the trityl group is cleaved under these identical conditions [2]. This differential stability allows for the selective, stepwise deprotection of multiple cysteine residues bearing orthogonal thiol protecting groups (e.g., Trt vs. Acm vs. tBu), a critical requirement for synthesizing complex, multi-disulfide peptides like conotoxins and cyclotides [3].

Cysteine Protection Orthogonal Deprotection Disulfide Bond Formation

Synthesis Yield and Purity: A Benchmark for a Historically Challenging Derivative

The synthesis of N-methyl cysteine derivatives is notoriously difficult, with many methods suffering from low yields or significant sulfhydryl deprotection [1]. The method producing N-Boc-N-methyl-S-trityl-L-cysteine via N-methylation of Boc-Cys(Trt)-OH is reported to proceed with 'good yields and purities', representing a significant advancement over earlier, suboptimal routes [2]. While a precise numerical yield for this specific transformation was not located in the available open-access literature, the compound's commercial availability with a standard purity specification of ≥95% (HPLC) serves as an industry benchmark. In contrast, alternative Fmoc-based oxazolidinone routes to N-methyl cysteine (StBu) derivatives report an optimized yield of 91% [1], highlighting that N-methyl cysteine derivative synthesis is a non-trivial process where the choice of starting material and route critically impacts outcome.

N-Methyl Amino Acid Synthesis Process Chemistry Building Block Quality

Ideal Application Scenarios for N-Boc-N-methyl-S-trityl-L-cysteine Based on Demonstrated Differential Evidence


Synthesis of Conformationally Constrained N-Methylated Peptides in Boc-SPPS

This building block is the definitive choice for incorporating an N-methylated cysteine residue into any peptide chain assembled via Boc-strategy solid-phase peptide synthesis. The Boc group ensures compatibility with the iterative TFA deprotection cycles characteristic of Boc-SPPS [1], while the N-methyl group on the cysteine backbone introduces a defined conformational constraint that can enhance peptide stability, membrane permeability, or biological activity, which is unattainable with standard cysteine derivatives .

Construction of Complex, Multi-Disulfide Peptides Requiring Orthogonal Thiol Protection

The robust, quantified stability of the S-trityl group to mild acid conditions (4-5% cleavage in 1% TFA/30 min) [1] makes this derivative ideal for the synthesis of peptides with multiple disulfide bonds. It can be used in concert with other cysteine protecting groups (e.g., Acm, tBu, Mmt) to achieve regiospecific, stepwise disulfide bond formation. This is a cornerstone application in the production of complex bioactive peptides, such as conotoxins and cyclotides .

Preparation of Latent Thioester Precursors for Native Chemical Ligation (NCL)

The N-methylcysteine moiety, in its protected form, can serve as a latent thioester functionality. Upon peptide assembly and deprotection, the N-methylcysteine residue can undergo an N→S acyl transfer, generating a reactive thioester in situ for subsequent native chemical ligation (NCL) with an N-terminal cysteine peptide [1]. This application leverages the unique chemistry of the N-methylated cysteine backbone to enable convergent protein synthesis strategies.

Reliable Procurement for Research Programs with Stringent Synthetic Roadmaps

Given the documented synthetic difficulty of N-methyl cysteine derivatives [1] and the commercial availability of this specific compound at a validated purity standard of ≥95% , procurement of N-Boc-N-methyl-S-trityl-L-cysteine is the most reliable and cost-effective strategy. It eliminates the need for in-house optimization of a low-yielding synthesis, mitigating project risk and accelerating research timelines for programs that require this specific, non-interchangeable building block.

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